
4-(4-Hydroxynaphthalen-1-yl)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxynaphthalen-1-yl)naphthalen-1-ol, commonly known as HNN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HNN is a derivative of naphthalene and has a hydroxyl group attached to it. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Mécanisme D'action
The exact mechanism of action of HNN is not fully understood. However, it is believed that HNN may act as an antioxidant and may have anti-inflammatory properties. HNN has been found to scavenge free radicals and may protect cells from oxidative stress.
Biochemical and Physiological Effects:
HNN has been found to have various biochemical and physiological effects. HNN has been found to have anti-inflammatory properties and may reduce inflammation in the body. HNN has also been found to have antioxidant properties and may protect cells from oxidative stress. Additionally, HNN has been found to have potential applications in the field of cancer research, as it has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using HNN in lab experiments is that it is a synthetic compound that can be easily synthesized using various methods. Additionally, HNN has been extensively studied for its potential applications in various fields of scientific research, which makes it a useful compound for researchers. However, one of the limitations of using HNN in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Orientations Futures
There are several future directions for the study of HNN. One potential direction is the further study of its mechanism of action, which may provide insights into its potential applications in various fields of scientific research. Additionally, HNN may have potential applications in the field of cancer research, and further studies may be conducted to explore its potential as a cancer treatment. Finally, HNN may also have potential applications in the field of material science, and further studies may be conducted to explore its potential as a building block for the development of novel materials.
Méthodes De Synthèse
HNN can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Heck reaction. The most commonly used method for synthesizing HNN is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-1-naphthol and 4-bromo-2-naphthol with phenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
HNN has been extensively studied for its potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. HNN has been used in the synthesis of various organic compounds and has been found to be a useful building block for the development of novel materials. HNN has also been studied for its potential applications in medicinal chemistry, including its use as a potential drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
1446-34-0 |
|---|---|
Nom du produit |
4-(4-Hydroxynaphthalen-1-yl)naphthalen-1-ol |
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
4-(4-hydroxynaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14O2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12,21-22H |
Clé InChI |
VSFRAZDVMIDFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




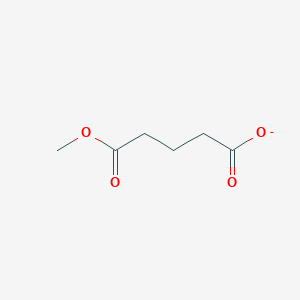


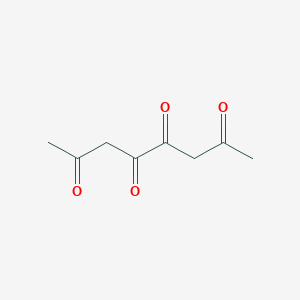


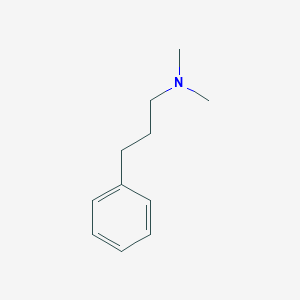

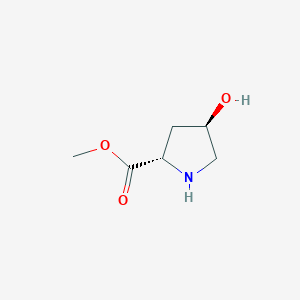
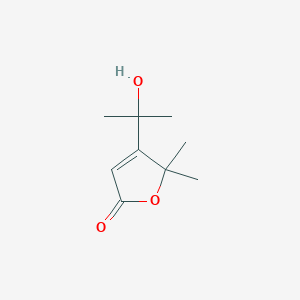
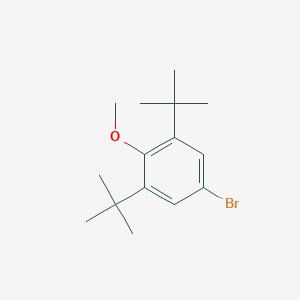

![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)